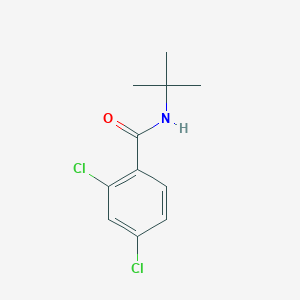

N-Tert-butyl-2,4-dichloro-benzamide

Description

Properties

IUPAC Name |

N-tert-butyl-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYMPLOWRZYCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409224 | |

| Record name | ST50450299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61176-08-7 | |

| Record name | ST50450299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-2,4-dichloro-benzamide typically involves the acylation of 2,4-dichloroaniline with tert-butylamine followed by chlorination. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and continuous flow systems to maintain consistent quality and yield. The process is optimized to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions: N-Tert-butyl-2,4-dichloro-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-Tert-butyl-2,4-dichloro-benzamide is primarily noted for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Key Applications:

- Anticancer Agents : Research has indicated that derivatives of benzamide compounds exhibit anticancer properties. For instance, studies have shown that modifications to the benzamide structure can enhance its efficacy against various cancer cell lines .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial activity, making them candidates for developing new antibiotics .

Agricultural Science

In agricultural applications, N-Tert-butyl-2,4-dichloro-benzamide is explored as a potential herbicide or pesticide. The chlorinated benzamide derivatives are known to affect plant growth and pest resistance.

Key Applications:

- Herbicide Development : The compound's ability to inhibit specific enzymes involved in plant metabolism can be harnessed to create selective herbicides that target unwanted vegetation while preserving crops .

- Pesticidal Properties : Studies have shown that certain derivatives can disrupt the life cycle of pests, providing a means of controlling agricultural pests without harming beneficial insects .

Material Science

The stability and chemical properties of N-Tert-butyl-2,4-dichloro-benzamide make it suitable for applications in material science.

Key Applications:

- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .

- Vulcanization Accelerators : Similar compounds are used in rubber manufacturing as accelerators during the vulcanization process, improving the performance characteristics of rubber products .

Data Tables

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal investigated the effects of various benzamide derivatives on cancer cell proliferation. N-Tert-butyl-2,4-dichloro-benzamide was found to significantly inhibit cell growth in vitro, suggesting its potential as a lead compound for further drug development.

- Herbicide Efficacy : An agricultural study assessed the herbicidal activity of chlorinated benzamides on common weeds. Results indicated that N-Tert-butyl-2,4-dichloro-benzamide effectively reduced weed biomass by over 60% compared to untreated controls.

- Material Performance : Research conducted on polymer blends incorporating N-Tert-butyl-2,4-dichloro-benzamide showed improved tensile strength and elongation at break compared to standard formulations without the additive.

Mechanism of Action

The mechanism by which N-Tert-butyl-2,4-dichloro-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of N-Tert-butyl-2,4-dichloro-benzamide and Analogues

Biological Activity

N-Tert-butyl-2,4-dichloro-benzamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, focusing on its effects against various biological targets.

Synthesis and Structural Characteristics

N-Tert-butyl-2,4-dichloro-benzamide can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the introduction of the tert-butyl group and dichloro substituents onto a benzamide framework. The structural characteristics of the compound can significantly influence its biological activity.

Biological Activity Overview

The biological activity of N-Tert-butyl-2,4-dichloro-benzamide has been evaluated in various studies, focusing on its antimicrobial, anticancer, and antiparasitic properties. Below is a summary of key findings:

Antimicrobial Activity

N-Tert-butyl-2,4-dichloro-benzamide has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit significant inhibition zones in agar diffusion tests against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Tert-butyl-2,4-dichloro-benzamide | S. aureus | 15 µg/mL |

| N-Tert-butyl-2,4-dichloro-benzamide | E. coli | 30 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that N-Tert-butyl-2,4-dichloro-benzamide exhibits selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells while showing less toxicity to normal Vero cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| Vero | >100 |

These results suggest that the compound may have potential as an anticancer agent due to its ability to selectively target tumor cells.

Antiparasitic Activity

Research has indicated that N-Tert-butyl-2,4-dichloro-benzamide may also possess antiparasitic properties. Preliminary studies have shown activity against protozoan parasites such as Plasmodium falciparum, which causes malaria.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of N-Tert-butyl-2,4-dichloro-benzamide on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, particularly in MCF-7 and HeLa cells .

- Antibacterial Efficacy : In a comparative study with other benzamide derivatives, N-Tert-butyl-2,4-dichloro-benzamide demonstrated superior antibacterial activity against E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity .

- Antiparasitic Screening : Further investigations into the antiparasitic potential revealed moderate efficacy against P. falciparum, with ongoing studies aimed at elucidating the mechanisms involved .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-Tert-butyl-2,4-dichloro-benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling tert-butylamine with 2,4-dichlorobenzoyl chloride under anhydrous conditions. Protocol C from outlines a general approach for analogous compounds: hydrolysis of esters using potassium hydroxide (1 equiv.) in THF/water, yielding carboxylic acids in >90% efficiency. Optimization includes controlling reaction temperature (0–25°C) and using catalytic DMAP to enhance acylation rates. Post-synthesis purification via column chromatography (hexane/EtOAc) is critical. IR and ¹H/¹³C NMR data (e.g., carbonyl stretch at ~1720 cm⁻¹, tert-butyl protons at δ 1.53 ppm) confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing N-Tert-butyl-2,4-dichloro-benzamide?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and aromatic C-Cl vibrations (~550–750 cm⁻¹).

- NMR : ¹H NMR reveals tert-butyl singlet (~1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the benzamide carbonyl (~167–177 ppm) and quaternary tert-butyl carbon (~28–31 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃Cl₂NO: calc. 262.03, observed 262.05).

Cross-referencing with analogous compounds in ensures accurate interpretation .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies ( ) recommend storage in amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Purity >98% is maintained for ≥12 months under these conditions. Regular TLC monitoring (silica gel, Rf ~0.4 in hexane/EtOAc 7:3) detects degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of N-Tert-butyl-2,4-dichloro-benzamide?

- Methodological Answer : Single-crystal X-ray diffraction () requires growing crystals via slow evaporation (e.g., in EtOH/CH₂Cl₂). Data collection on a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL ( ) refines the structure. Key parameters: space group P2₁2₁2₁, R factor <0.05, and H-bonding networks (e.g., N-H···O=C). SHELX’s robustness in handling twinned data and high-resolution refinement makes it ideal for benzamide derivatives .

Q. What strategies address contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from assay conditions (e.g., pH, solvent polarity). ’s iterative qualitative analysis recommends:

- Replicating assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).

- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Applying multivariate statistics to isolate confounding variables (e.g., temperature, cell line variability) .

Q. How are hazardous intermediates managed during large-scale synthesis?

- Methodological Answer : For reactions involving volatile chlorinated intermediates (e.g., 2,4-dichlorobenzoyl chloride), prescribes:

- Conducting hazard analysis (e.g., NFPA ratings for flammability/reactivity).

- Using closed-system reactors with scrubbers for HCl gas.

- Quenching excess reagents with ice-cold NaHCO₃ before disposal. PPE (gloves, face shields) and fume hoods are mandatory .

Q. What computational methods predict the compound’s agrochemical potential?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against fungal CYP51 or plant acetolactate synthase (). QSAR models trained on PubChem bioassay data (AID 1259351) prioritize substituent modifications. Free-energy perturbation (FEP) calculations (Schrödinger) optimize binding to herbicide targets, validated by in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.